molecular formula C22H16F6N2O B11499603 1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one

1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one

Cat. No.: B11499603
M. Wt: 438.4 g/mol
InChI Key: FBPUVAXCXCEKOK-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)anilino]-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-2H-indol-2-one is a complex organic compound characterized by the presence of trifluoromethyl groups attached to aniline and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)anilino]-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-(trifluoromethyl)aniline with 3-(trifluoromethyl)benzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(trifluoromethyl)anilino]-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(trifluoromethyl)anilino]-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-2H-indol-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)anilino]-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)aniline
  • 3-(trifluoromethyl)benzaldehyde
  • 3,5-bis(trifluoromethyl)anilino(oxo)acetic acid

Uniqueness

3-[3-(trifluoromethyl)anilino]-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-2H-indol-2-one is unique due to its specific combination of trifluoromethyl groups and indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16F6N2O

Molecular Weight

438.4 g/mol

IUPAC Name

3-[3-(trifluoromethyl)anilino]-1-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-indol-2-one

InChI

InChI=1S/C22H16F6N2O/c23-21(24,25)13-5-3-7-15(11-13)29-19-17-9-1-2-10-18(17)30(20(19)31)16-8-4-6-14(12-16)22(26,27)28/h3-8,10-12,29H,1-2,9H2

InChI Key

FBPUVAXCXCEKOK-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(=C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F)C1

Origin of Product

United States

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